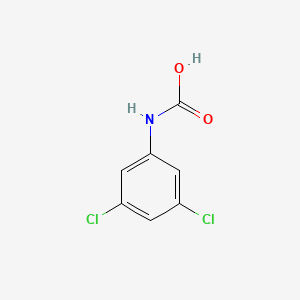
Carbamic acid, (3,5-dichlorophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, (3,5-dichlorophenyl)- is an organic compound characterized by the presence of a carbamic acid group attached to a 3,5-dichlorophenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of carbamic acid, (3,5-dichlorophenyl)- typically involves the reaction of 3,5-dichloroaniline with phosgene or its derivatives. The reaction proceeds under controlled conditions to ensure the formation of the desired carbamic acid derivative. The general reaction can be represented as follows: [ \text{3,5-dichloroaniline} + \text{phosgene} \rightarrow \text{Carbamic acid, (3,5-dichlorophenyl)-} ]
Industrial Production Methods: Industrial production of this compound often employs large-scale reactors where the reactants are combined under specific temperature and pressure conditions. The use of catalysts and solvents may be necessary to optimize the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Carbamic acid, (3,5-dichlorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamic acid group to amines.
Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated phenyl oxides, while reduction can produce amines.
Applications De Recherche Scientifique
Carbamic acid, (3,5-dichlorophenyl)- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of pesticides and other industrial chemicals.
Mécanisme D'action
The mechanism by which carbamic acid, (3,5-dichlorophenyl)- exerts its effects involves interactions with specific molecular targets. The carbamic acid group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction is crucial in its potential therapeutic applications, where enzyme inhibition is desired.
Comparaison Avec Des Composés Similaires
- Carbamic acid, (3-chlorophenyl)-
- Carbamic acid, (4-chlorophenyl)-
- Carbamic acid, (2,4-dichlorophenyl)-
Comparison: Carbamic acid, (3,5-dichlorophenyl)- is unique due to the specific positioning of the chlorine atoms on the phenyl ring. This positioning can influence the compound’s reactivity and interaction with biological targets, making it distinct from other carbamic acid derivatives.
Propriétés
Numéro CAS |
105687-75-0 |
|---|---|
Formule moléculaire |
C7H5Cl2NO2 |
Poids moléculaire |
206.02 g/mol |
Nom IUPAC |
(3,5-dichlorophenyl)carbamic acid |
InChI |
InChI=1S/C7H5Cl2NO2/c8-4-1-5(9)3-6(2-4)10-7(11)12/h1-3,10H,(H,11,12) |
Clé InChI |
OMJLGCDQPXRIHT-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1Cl)Cl)NC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


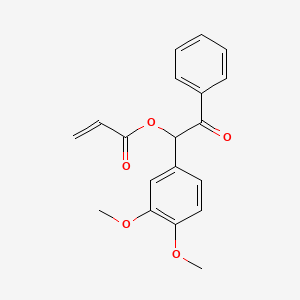

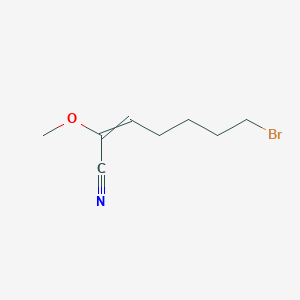
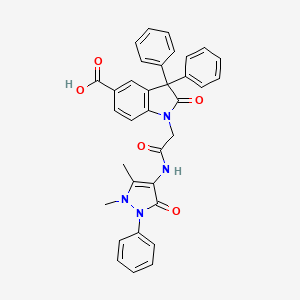

![1,2-Bis[(2,4-dinitrophenyl)sulfanyl]-4-methylbenzene](/img/structure/B14344598.png)


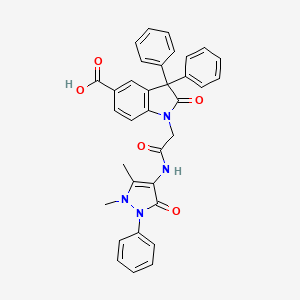
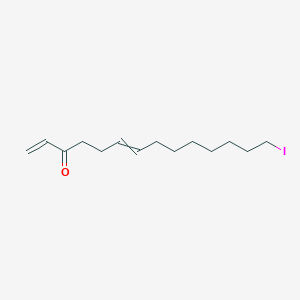
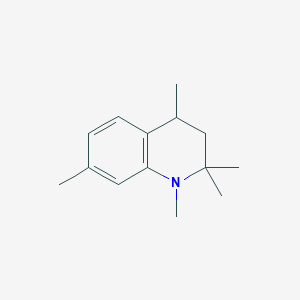
![3-Methyl-N'-[(phenylcarbamoyl)oxy]benzene-1-carboximidamide](/img/structure/B14344633.png)
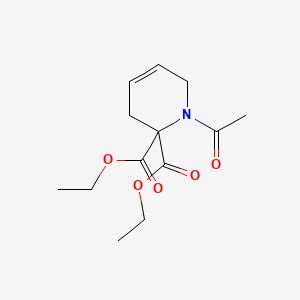
![[3-(9-Borabicyclo[3.3.1]nonan-9-yl)prop-1-yn-1-yl](trimethyl)silane](/img/structure/B14344644.png)
